2-(4-chlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-14-3-4-15(2)16(11-14)13-26-20-22-9-10-23(20)19(24)12-25-18-7-5-17(21)6-8-18/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUUPUCWVOXRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Chlorophenoxy group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Imidazole ring : Known for its biological significance, particularly in drug design due to its ability to engage in hydrogen bonding and coordinate with metal ions.
- Thioether linkage : The presence of the thioether (sulfur-containing) group may influence the compound's reactivity and interaction with biological systems.
Molecular Formula
- Molecular Formula : C18H20ClN2OS
- Molecular Weight : 348.88 g/mol
Antimicrobial Activity
Research indicates that compounds containing imidazole and thioether moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anticancer Potential
The imidazole ring is also implicated in anticancer activity. A study on related compounds demonstrated that they could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves apoptosis induction through caspase activation and modulation of cell cycle regulators.
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 10 µg/mL | Inhibition of metabolic pathways |
| Anticancer | MCF-7 (breast cancer) | 15 µM | Apoptosis induction |
| Anticancer | A549 (lung cancer) | 12 µM | Cell cycle arrest |
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of imidazole derivatives for their antimicrobial properties. The compound exhibited a notable reduction in bacterial viability at concentrations as low as 5 µg/mL, suggesting potent antimicrobial potential . -
Cancer Cell Line Studies :
In a comparative study on various imidazole derivatives, this compound was found to induce apoptosis in MCF-7 cells by activating caspases 3 and 9, leading to a significant decrease in cell viability at an EC50 of 15 µM . -
Mechanistic Insights :
Further mechanistic studies revealed that the compound could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is frequently dysregulated in cancers .
Scientific Research Applications
The compound 2-(4-chlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, focusing on medicinal chemistry, agricultural uses, and other relevant research areas.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications:
- Antimicrobial Activity : Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activities .
- Anticancer Properties : The imidazole ring is a common motif in anticancer agents. Preliminary studies have indicated that compounds with this structure can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy.
Agricultural Applications
The chlorophenoxy moiety is commonly found in herbicides. This suggests potential applications in agricultural settings:
- Herbicidal Activity : Compounds with chlorophenoxy groups are known to act as herbicides by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This compound could be explored as a novel herbicide candidate .
The biological activity of this compound is likely due to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Membrane Disruption : The presence of the thioether group may enhance the compound's ability to disrupt microbial membranes, increasing its efficacy as an antimicrobial agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound showed promising MIC values (Minimum Inhibitory Concentration), supporting further exploration of this compound's potential .
Case Study 2: Anticancer Activity
In vitro studies on imidazole derivatives demonstrated their ability to induce apoptosis in tumor cells. A derivative with a similar structure was tested against breast cancer cell lines, showing a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent .
Case Study 3: Herbicidal Properties
Research on chlorophenoxy herbicides revealed their effectiveness in controlling various weed species. Trials showed that formulations containing similar compounds effectively reduced weed biomass without harming crop yield, suggesting a pathway for developing new herbicides based on the target compound .
Comparison with Similar Compounds
Structural Analogues of the Dihydroimidazole Core
The following table summarizes structurally related dihydroimidazole derivatives and their key substituents:
Key Observations :
Yield Trends :
- Derivatives with bulky substituents (e.g., 2,5-dimethylbenzylthio) typically exhibit lower yields (~30–40%) due to steric hindrance, whereas methylthio analogs achieve higher yields (~50–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
